molecular formula C12H13BrFNO2 B2990139 Ethyl 1-amino-4-bromo-5-fluoro-2,3-dihydroindene-1-carboxylate CAS No. 2248310-64-5

Ethyl 1-amino-4-bromo-5-fluoro-2,3-dihydroindene-1-carboxylate

Cat. No. B2990139
CAS RN: 2248310-64-5
M. Wt: 302.143
InChI Key: HIXCMFNWZDUYEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1-amino-4-bromo-5-fluoro-2,3-dihydroindene-1-carboxylate, also known as ABF, is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicinal chemistry. ABF is a heterocyclic compound that belongs to the class of indenes and has a molecular formula of C13H13BrFNO2.

Mechanism of Action

The mechanism of action of Ethyl 1-amino-4-bromo-5-fluoro-2,3-dihydroindene-1-carboxylate is not fully understood. However, studies have suggested that Ethyl 1-amino-4-bromo-5-fluoro-2,3-dihydroindene-1-carboxylate exerts its anti-tumor effects by inhibiting the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. Ethyl 1-amino-4-bromo-5-fluoro-2,3-dihydroindene-1-carboxylate has also been shown to induce apoptosis, a process of programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Ethyl 1-amino-4-bromo-5-fluoro-2,3-dihydroindene-1-carboxylate has been shown to exhibit low toxicity in vitro and in vivo. In animal studies, Ethyl 1-amino-4-bromo-5-fluoro-2,3-dihydroindene-1-carboxylate has been shown to reduce tumor growth without causing any significant adverse effects. Ethyl 1-amino-4-bromo-5-fluoro-2,3-dihydroindene-1-carboxylate has also been shown to enhance the efficacy of chemotherapy drugs, making it a potential candidate for combination therapy.

Advantages and Limitations for Lab Experiments

One of the major advantages of Ethyl 1-amino-4-bromo-5-fluoro-2,3-dihydroindene-1-carboxylate is its potent anti-tumor activity against various cancer cell lines. However, the synthesis of Ethyl 1-amino-4-bromo-5-fluoro-2,3-dihydroindene-1-carboxylate is a multistep process that requires expertise in organic chemistry. Additionally, the lack of understanding of the mechanism of action of Ethyl 1-amino-4-bromo-5-fluoro-2,3-dihydroindene-1-carboxylate limits its potential applications in medicinal chemistry.

Future Directions

Several future directions for Ethyl 1-amino-4-bromo-5-fluoro-2,3-dihydroindene-1-carboxylate research include the development of more efficient synthesis methods, the investigation of the mechanism of action of Ethyl 1-amino-4-bromo-5-fluoro-2,3-dihydroindene-1-carboxylate, and the evaluation of its potential applications in combination therapy. Additionally, the development of Ethyl 1-amino-4-bromo-5-fluoro-2,3-dihydroindene-1-carboxylate derivatives may lead to the discovery of more potent anti-tumor agents with improved pharmacokinetic properties.

Synthesis Methods

The synthesis of Ethyl 1-amino-4-bromo-5-fluoro-2,3-dihydroindene-1-carboxylate involves a multistep process that includes the reaction of 2,3-dihydroindene-1-carboxylic acid with ethyl bromoacetate, followed by the reduction of the resulting intermediate with lithium aluminum hydride. The final step involves the reaction of the reduced intermediate with 4-bromo-5-fluoroanthranilic acid, which leads to the formation of Ethyl 1-amino-4-bromo-5-fluoro-2,3-dihydroindene-1-carboxylate.

Scientific Research Applications

Ethyl 1-amino-4-bromo-5-fluoro-2,3-dihydroindene-1-carboxylate has been extensively studied for its potential applications in medicinal chemistry. Several studies have reported that Ethyl 1-amino-4-bromo-5-fluoro-2,3-dihydroindene-1-carboxylate exhibits potent anti-tumor activity against various cancer cell lines, including breast, colon, and lung cancer cells. Ethyl 1-amino-4-bromo-5-fluoro-2,3-dihydroindene-1-carboxylate has also been shown to possess anti-inflammatory and anti-oxidant properties, making it a potential candidate for the treatment of inflammatory diseases.

properties

IUPAC Name

ethyl 1-amino-4-bromo-5-fluoro-2,3-dihydroindene-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrFNO2/c1-2-17-11(16)12(15)6-5-7-8(12)3-4-9(14)10(7)13/h3-4H,2,5-6,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIXCMFNWZDUYEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCC2=C1C=CC(=C2Br)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 1-amino-4-bromo-5-fluoro-2,3-dihydroindene-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.